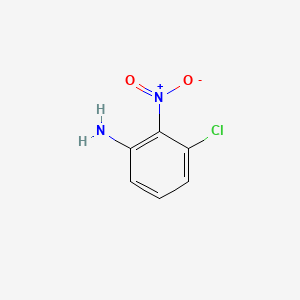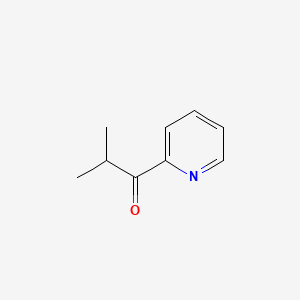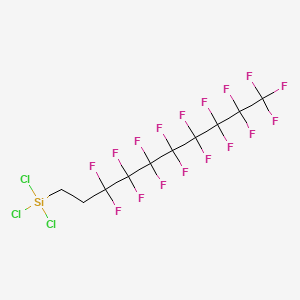
1h,1h,2h,2h-Perfluorodecyltrichlorosilane
Descripción general
Descripción
1H,1H,2H,2H-Perfluorodecyltrichlorosilane, also known as FDTS, is a colorless liquid chemical with the molecular formula C10H4Cl3F17Si . It is a fluorosilane that can be used as a low surface energy material . FDTS molecules form self-assembled monolayers and bond onto surfaces terminated with hydroxyl (-OH) groups, such as glass, ceramics, or SiO2, forming a regular covalent bond .
Molecular Structure Analysis
The molecular structure of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane is represented by the formula CF3(CF2)9CH2CH2SiCl3 . The molecule has a linear structure with a chain of fluorinated carbons attached to a silicon atom, which is further connected to three chlorine atoms .Chemical Reactions Analysis
FDTS molecules form self-assembled monolayers on surfaces terminated with hydroxyl (-OH) groups, such as glass, ceramics, or SiO2, forming a regular covalent bond . They have been used to prepare hydrophobic surfaces in studies .Physical And Chemical Properties Analysis
1H,1H,2H,2H-Perfluorodecyltrichlorosilane has a melting point of 10-11°C and a boiling point of 224°C. It has a density of 1.7 and a refractive index of 1.349. It is miscible with tetrahydrofuran, tetrhydropyran, toluene, and other organic solvents .Aplicaciones Científicas De Investigación
Optical and Electronic Applications
Due to its ability to form uniform, optically clear coatings, PFDTCS is used in optical applications where maintaining transparency while repelling moisture is crucial. In electronics, it provides a protective layer against environmental factors, prolonging the lifespan of electronic components.
Each of these applications leverages the unique chemical structure of PFDTCS, particularly its perfluorinated chains and trichlorosilane group, to impart desired surface properties for specific research and industrial needs .
Safety And Hazards
This compound is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is not considered to be a significant fire risk, but acids may react with metals to produce hydrogen, a highly flammable and explosive gas .
Direcciones Futuras
FDTS has been applied to movable microparts of microelectromechanical systems (MEMS) to reduce surface energy and prevent stickiness . It has also been used to coat micro- and nano-features on stamps for nanoimprint lithography . Its high level of hydrophobicity makes it useful as a coating for electrical insulators . Future research may explore more applications of this compound in various fields.
Propiedades
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3F17Si/c11-31(12,13)2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFIHLXNOOCGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2SiCl3, C10H4Cl3F17Si | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074376 | |
| Record name | (Perfluorooctyl)ethyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h,1h,2h,2h-Perfluorodecyltrichlorosilane | |
CAS RN |
78560-44-8 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78560-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078560448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Perfluorooctyl)ethyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorodecyltrichlorosilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS77FG2TLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does FDTS interact with surfaces to create hydrophobic coatings?
A1: FDTS molecules chemisorb onto hydroxylated surfaces (like silicon dioxide, glass, or metal oxides) through their trichlorosilane headgroup. [] Upon hydrolysis, the chlorine atoms are replaced by hydroxyl groups, which then condense with surface hydroxyls or with other FDTS molecules. [, ] This forms a self-assembled monolayer (SAM) with the perfluorinated chains oriented outwards, creating a low-surface-energy, hydrophobic surface. [, , ]
Q2: Does the surface morphology influence the hydrophobicity of FDTS coatings?
A2: Yes, surface roughness significantly impacts the hydrophobic properties. Research shows that surfaces with dual-size roughness, mimicking the lotus leaf structure, exhibit higher contact angles and lower roll-off angles. [] For instance, FDTS-coated silicon surfaces with microcavity patterns showed increased roll-off angles with increasing pattern irregularity, attributed to changes in the triple phase contact line. []
Q3: What is the molecular formula and weight of FDTS?
A3: The molecular formula of FDTS is C10H4Cl3F17Si, and its molecular weight is 501.6 g/mol.
Q4: Which spectroscopic techniques are used to characterize FDTS SAMs?
A4: Common techniques include:
- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition, chemical states, and film thickness of FDTS SAMs. [, , , , , ]
- Atomic Force Microscopy (AFM): Provides information on surface morphology, roughness, and mechanical properties of FDTS-modified surfaces. [, , , , ]
- Contact Angle Measurements: Quantify the hydrophobicity of FDTS-treated surfaces by measuring the contact angle of water droplets. [, , , , , , ]
Q5: How do FDTS coatings perform under mechanical stress?
A6: The mechanical durability of FDTS coatings can be improved by incorporating them into multi-layered structures. For example, layer-by-layer deposition techniques, where silica particles are embedded in a polymer matrix and cross-linked, lead to mechanically robust superhydrophobic surfaces. []
Q6: Can FDTS be used to control the deposition of other materials?
A7: Yes, FDTS can act as a monolayer resist in chemical vapor deposition (CVD) processes. [] For instance, patterned PFS monolayers were successfully used to guide the selective deposition of Pt and Al on TiO2 surfaces for resistive switching memory devices. []
Q7: Does FDTS play a role in catalyzing reactions?
A8: While FDTS itself is not a catalyst, it can indirectly affect reaction rates by altering surface properties. For example, research shows that FDTS-modified boron-doped diamond electrodes significantly decrease perchlorate formation during electrochemical oxidation of chloride and chlorate, likely due to the formation of a blocking layer. []
Q8: Have molecular dynamics simulations been used to study FDTS SAMs?
A9: Yes, molecular dynamics (MD) simulations have been employed to investigate the structure and properties of FDTS SAMs. [] These simulations provide insights into molecular organization, tilt angles, film thickness, and interactions with the substrate, corroborating experimental findings. [, ]
Q9: How stable are FDTS solutions, and what are the storage recommendations?
A9: FDTS is moisture-sensitive and should be stored under inert atmosphere to prevent hydrolysis. It is recommended to use freshly prepared solutions for optimal performance.
Q10: Are there any specific safety considerations associated with FDTS handling and use?
A10: As with all chemicals, proper safety precautions should be taken when handling FDTS. It is crucial to consult the material safety data sheet (MSDS) for detailed information regarding potential hazards, handling, storage, and disposal.
Q11: Can you elaborate on the use of AFM for characterizing FDTS SAMs?
A13: AFM, specifically friction force microscopy (FFM), is valuable for assessing the nanoscale frictional properties of FDTS-modified surfaces. [, ] This technique reveals how the low surface energy of FDTS translates to reduced friction and adhesion forces, crucial for applications like anti-stiction coatings in microelectromechanical systems (MEMS). [, , ]
Q12: What are some alternatives to FDTS for creating hydrophobic surfaces?
A12: Several alternatives include:
- Other Fluoroalkylsilanes: Compounds with shorter fluorocarbon chains or different functional groups can offer varying degrees of hydrophobicity and stability. []
- Hydrocarbon-based Silanes: Octadecyltrichlorosilane (OTS) is a common alternative, but it generally exhibits lower hydrophobicity and thermal stability than FDTS. [, ]
- Non-Silane Based Coatings: Polymers like polytetrafluoroethylene (PTFE) or superhydrophobic coatings inspired by natural surfaces are also explored. []
Q13: Can FDTS-coated materials be recycled?
A13: Recycling processes for FDTS-coated materials are not well-established. The presence of fluorine in FDTS can complicate recycling and waste management. Research into sustainable disposal methods and recyclable alternatives is important.
Q14: What are some essential resources for conducting research on FDTS and related SAMs?
A14:
Q15: How do different research fields benefit from FDTS and its unique properties?
A15:
- Materials Science: FDTS is widely used to create hydrophobic and low-friction surfaces for various applications, including microfluidics, sensors, and anti-fouling coatings. [, , , , ]
- Chemistry: Research on FDTS contributes to the understanding of self-assembly processes, surface chemistry, and the design of novel materials with tailored properties. [, ]
- Nanotechnology: FDTS serves as a building block for creating patterned surfaces and nanostructures for applications in electronics, optics, and sensing. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)
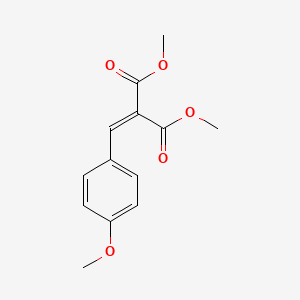

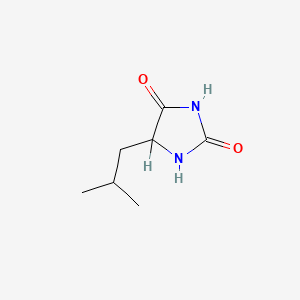
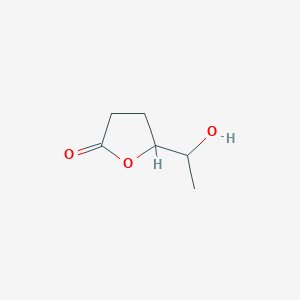
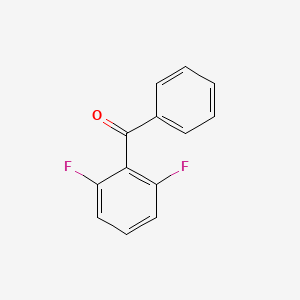
![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)
